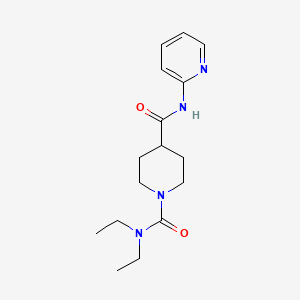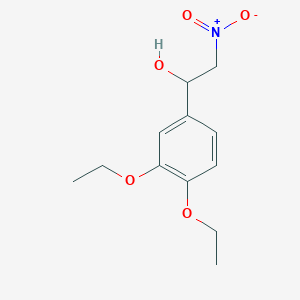
N-cycloheptyl-1-(2-furoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-1-(2-furoyl)piperidine-4-carboxamide, commonly known as CPP-115, is a small molecule drug that has been extensively researched for its potential therapeutic benefits. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, an important neurotransmitter in the brain. In
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of epilepsy, anxiety, depression, and substance abuse disorders. Additionally, CPP-115 has been investigated for its potential as a cognitive enhancer and as a tool for studying the role of N-cycloheptyl-1-(2-furoyl)piperidine-4-carboxamide in the brain.
Wirkmechanismus
CPP-115 works by inhibiting the enzyme N-cycloheptyl-1-(2-furoyl)piperidine-4-carboxamide transaminase, which is responsible for the breakdown of N-cycloheptyl-1-(2-furoyl)piperidine-4-carboxamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-cycloheptyl-1-(2-furoyl)piperidine-4-carboxamide in the brain, which can have a calming and anti-convulsant effect. This mechanism of action is similar to that of other drugs used to treat epilepsy and anxiety disorders, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of N-cycloheptyl-1-(2-furoyl)piperidine-4-carboxamide in the brain, which can have a number of physiological effects. In preclinical studies, CPP-115 has been shown to have anti-convulsant, anxiolytic, and antidepressant effects. Additionally, CPP-115 has been shown to enhance cognitive function and improve memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-cycloheptyl-1-(2-furoyl)piperidine-4-carboxamide transaminase, making it a useful tool for studying the role of N-cycloheptyl-1-(2-furoyl)piperidine-4-carboxamide in the brain. Additionally, CPP-115 has been shown to have low toxicity and few side effects in animal models. However, one limitation of CPP-115 is that it is not orally bioavailable, meaning that it must be administered through injection or other non-oral routes.
Zukünftige Richtungen
There are several potential future directions for research on CPP-115. One area of interest is the development of CPP-115 as a therapeutic agent for epilepsy, anxiety, depression, and substance abuse disorders. Additionally, further research is needed to fully understand the mechanism of action of CPP-115 and its effects on the brain. Finally, there is potential for the development of new analogs of CPP-115 with improved pharmacokinetic properties and therapeutic efficacy.
Synthesemethoden
CPP-115 is synthesized through a multi-step process that involves the reaction of 2-furoyl chloride with piperidine, followed by the addition of cycloheptylamine and the subsequent conversion of the resulting intermediate to the final product. This synthesis method has been optimized to produce high yields of pure CPP-115, making it suitable for large-scale production for research purposes.
Eigenschaften
IUPAC Name |
N-cycloheptyl-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-17(19-15-6-3-1-2-4-7-15)14-9-11-20(12-10-14)18(22)16-8-5-13-23-16/h5,8,13-15H,1-4,6-7,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGELXTNPZGBADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1-(furan-2-carbonyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1-methyl-2(1H)-pyridinone](/img/structure/B5304548.png)
![1-allyl-4-[(4-bromophenyl)acetyl]piperazine](/img/structure/B5304550.png)
![N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide](/img/structure/B5304563.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5304565.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3,5-dimethyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5304566.png)

![1-(propylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5304588.png)

![(4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5304598.png)


![4-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5304634.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B5304641.png)